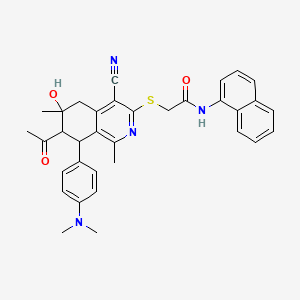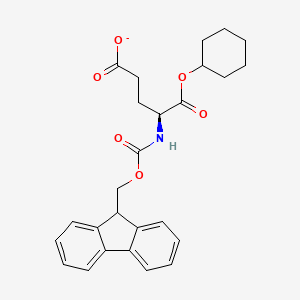
Fmoc-L-Glu(OcHx)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-Glu(OcHx)-OH, also known as N-α-Fmoc-L-glutamic acid α-cyclohexyl ester, is a selectively protected building block used in peptide synthesis. This compound is particularly valuable in the synthesis of γ-glutamyl peptides and other complex molecules due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Glu(OcHx)-OH typically involves the protection of the amino and carboxyl groups of L-glutamic acid. The process begins with the protection of the α-amino group using the Fmoc (9-fluorenylmethyloxycarbonyl) group. The side-chain carboxyl group is then esterified with cyclohexanol to form the cyclohexyl ester. The reaction conditions often involve the use of coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and large-scale reactors. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-L-Glu(OcHx)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using 20% piperidine in DMF (dimethylformamide), while the cyclohexyl ester can be cleaved using 50% TFA (trifluoroacetic acid) in DCM (dichloromethane).
Coupling Reactions: The compound can be coupled with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; TFA in DCM for ester cleavage.
Coupling: DCC or EDC as coupling reagents, often in the presence of a base like DIPEA.
Major Products Formed
Deprotection: L-glutamic acid derivatives with free amino and carboxyl groups.
Coupling: Branched esters, amides, lactams, and lactones containing the glutamyl unit.
Aplicaciones Científicas De Investigación
Fmoc-L-Glu(OcHx)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used in solid-phase peptide synthesis (SPPS) for the preparation of complex peptides and proteins.
Biology: Employed in the synthesis of peptide-based probes and ligands for studying biological processes.
Medicine: Utilized in the development of peptide-based therapeutics, including dual agonists for metabolic disorders.
Industry: Applied in the production of high-purity peptides for pharmaceutical and biotechnological applications.
Mecanismo De Acción
The mechanism of action of Fmoc-L-Glu(OcHx)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the α-amino group during coupling reactions, preventing unwanted side reactions. The cyclohexyl ester protects the side-chain carboxyl group, allowing selective deprotection and functionalization at specific stages of the synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-L-Glu(OtBu)-OH: N-α-Fmoc-L-glutamic acid α-tert-butyl ester, used similarly in peptide synthesis but with a tert-butyl ester instead of a cyclohexyl ester.
Fmoc-L-Glu(OAll)-OH: N-α-Fmoc-L-glutamic acid α-allyl ester, another variant with an allyl ester group.
Uniqueness
Fmoc-L-Glu(OcHx)-OH is unique due to its cyclohexyl ester, which provides distinct steric and electronic properties compared to other esters. This can influence the reactivity and selectivity of the compound in peptide synthesis, making it a valuable tool for synthesizing specific peptide structures.
Propiedades
Fórmula molecular |
C26H28NO6- |
|---|---|
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
(4S)-5-cyclohexyloxy-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate |
InChI |
InChI=1S/C26H29NO6/c28-24(29)15-14-23(25(30)33-17-8-2-1-3-9-17)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,27,31)(H,28,29)/p-1/t23-/m0/s1 |
Clave InChI |
FENYYOYPOGIQSG-QHCPKHFHSA-M |
SMILES isomérico |
C1CCC(CC1)OC(=O)[C@H](CCC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
C1CCC(CC1)OC(=O)C(CCC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


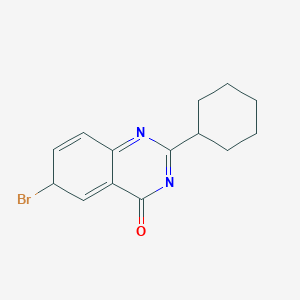
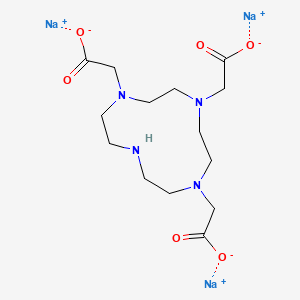
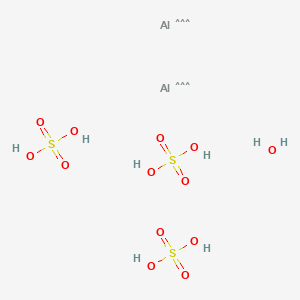
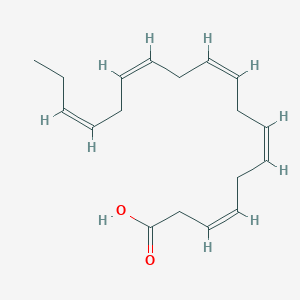
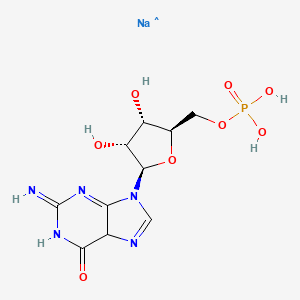
![methyl (4aR,5S,8aS)-4-[2-(3,4-dichlorophenyl)acetyl]-5-pyrrolidin-1-yl-2,3,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxylate](/img/structure/B12362367.png)
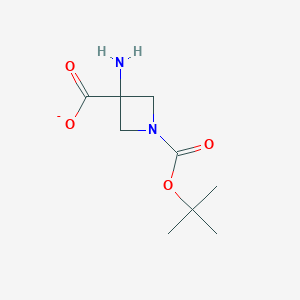
![2-Oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12362385.png)
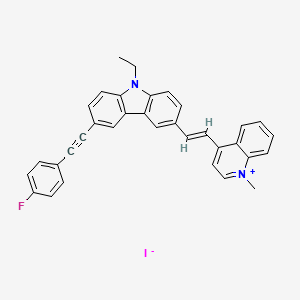

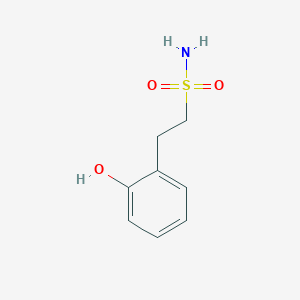
![3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile](/img/structure/B12362419.png)
